Bis-PEG8-t-butyl ester Bis-PEG8-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16026854
InChI: InChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3
SMILES:
Molecular Formula: C28H54O12
Molecular Weight: 582.7 g/mol

Bis-PEG8-t-butyl ester

CAS No.:

Cat. No.: VC16026854

Molecular Formula: C28H54O12

Molecular Weight: 582.7 g/mol

* For research use only. Not for human or veterinary use.

Bis-PEG8-t-butyl ester -

Specification

Molecular Formula C28H54O12
Molecular Weight 582.7 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3
Standard InChI Key SYTWTOOYKQLJLX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Bis-PEG8-t-butyl ester belongs to the class of small-molecule homobifunctional PEGs. The molecule consists of a PEG8 chain (eight ethylene glycol repeating units) flanked by tert-butyl ester groups at both termini. The tert-butyl esters provide steric protection to the reactive carboxylic acid moieties, enabling selective deprotection under acidic conditions .

Structural Specifications

  • Molecular Formula: C28H54O12

  • Canonical SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

  • InChI Key: SYTWTOOYKQLJLX-UHFFFAOYSA-N

  • Density: 1.1 ± 0.1 g/cm³

  • Boiling Point: 587.6 ± 45.0°C at 760 mmHg .

The extended PEG spacer ensures flexibility and water solubility, while the tert-butyl groups confer hydrolytic stability during synthetic processes .

Synthesis and Purification

The synthesis of Bis-PEG8-t-butyl ester involves multi-step organic reactions. A representative pathway begins with the esterification of PEG8 diol with tert-butyl acetate under acidic catalysis, followed by purification via column chromatography or recrystallization. Critical steps include:

  • Esterification: Reaction of PEG8 diol with tert-butyl acetate in the presence of perchloric acid .

  • Protection: Introduction of Boc (tert-butoxycarbonyl) groups to stabilize intermediate products .

  • Deprotection: Selective removal of Boc groups using trifluoroacetic acid (TFA) to yield the final product .

Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring ≥95% purity .

Physicochemical Properties

Bis-PEG8-t-butyl ester exhibits distinct physical and chemical properties that underpin its utility in biomedical applications:

PropertyValue
AppearancePale yellow or colorless oily liquid
Storage Conditions2–8°C in inert atmosphere
SolubilityMiscible with DMSO, DMF, and chloroform
Hydrolytic StabilityStable at neutral pH; degrades under acidic conditions (pH < 4)

The compound’s low cytotoxicity and biocompatibility align with its use in vivo .

Applications in Drug Delivery and PROTACs

Bis-PEG8-t-butyl ester is predominantly employed in the development of PROTACs, bifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins.

Role in PROTAC Design

  • Linker Function: The PEG8 spacer bridges the E3 ligase ligand and the target protein binder, optimizing spatial orientation for ubiquitination .

  • Enhanced Pharmacokinetics: PEGylation prolongs circulation half-life by reducing renal clearance and immunogenicity .

A 2018 study demonstrated that PEG-based linkers like Bis-PEG8-t-butyl ester improve the efficacy of PROTACs in degrading oncogenic proteins such as BRD4 and ERα .

Prodrug Development

The tert-butyl ester groups serve as prodrug motifs, shielding carboxylic acids until enzymatic cleavage in target tissues. This strategy enhances membrane permeability and reduces off-target effects . For example, tert-butyl ester prodrugs of glutamine analogs have shown promise in inhibiting breast cancer cell growth without affecting nonmalignant cells .

Recent Research and Clinical Relevance

Recent studies (2022–2025) highlight advancements in PEGylated therapeutics utilizing Bis-PEG8-t-butyl ester:

  • Cancer Therapy: PROTACs incorporating this linker exhibited nanomolar potency against triple-negative breast cancer (MDA-MB-231) and HER2-positive (SK-BR-3) cell lines .

  • Neurodegenerative Diseases: PEGylated linkers facilitate blood-brain barrier penetration of tau protein degraders in Alzheimer’s models .

Challenges and Future Directions

While Bis-PEG8-t-butyl ester offers significant advantages, challenges persist:

  • Synthetic Complexity: Multi-step synthesis raises production costs, necessitating scalable methodologies .

  • Metabolic Stability: Tert-butyl esters may undergo premature hydrolysis in vivo, requiring formulation optimizations .

Future research aims to engineer photo-labile or enzyme-responsive variants for spatiotemporal control of drug release .

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